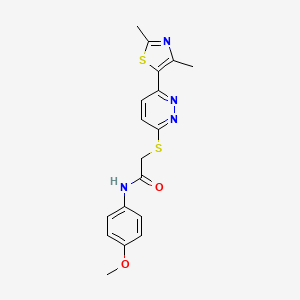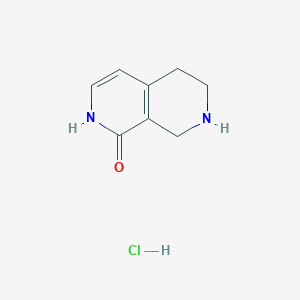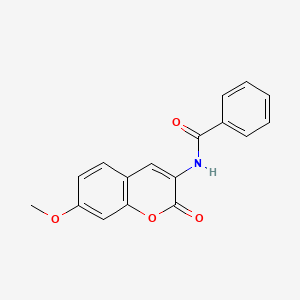![molecular formula C20H24N6O2S2 B2805846 (E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1173357-84-0](/img/structure/B2805846.png)
(E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H24N6O2S2 and its molecular weight is 444.57. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical and Synthetic Applications
The complex compound (E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is an intriguing molecule that has potential applications in scientific research, particularly in the fields of analytical chemistry and synthetic organic chemistry. While direct studies on this compound are scarce, insights can be drawn from research on related heterocyclic compounds and functional groups that constitute its structure.
Heterocyclic Compounds in Drug Discovery
Pyrazolo[3,4-d]pyrimidines, closely related to the core structure of the compound , are recognized for their wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these scaffolds are of significant interest to medicinal chemists, with many lead compounds derived for various disease targets. The versatility of this scaffold suggests potential avenues for the development of drug-like candidates from the compound in focus (Cherukupalli et al., 2017).
Role of Morpholine in Biological Activity
Morpholine, part of this compound's structure, is found in various pharmacologically active compounds. Its presence in a molecule often contributes to a broad spectrum of pharmacological profiles, indicating that the compound could have potential biological or medicinal applications. The exploration of morpholine derivatives has shown significant advancements in drug discovery, suggesting potential research interest in this compound's biological activity (Asif & Imran, 2019).
Acrylamide Derivatives in Chemistry and Biology
Acrylamide, another functional group within this compound, is extensively studied due to its applications across various industries and its biological implications. Research on acrylamide and its derivatives has focused on understanding their formation, biochemistry, and safety, providing a foundation for studying the compound , particularly in relation to its potential toxicity, mechanism of action, and utility in creating polymers or other chemical entities (Friedman, 2003).
Eigenschaften
IUPAC Name |
(E)-N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S2/c1-2-29-20-23-18(25-9-11-28-12-10-25)16-14-22-26(19(16)24-20)8-7-21-17(27)6-5-15-4-3-13-30-15/h3-6,13-14H,2,7-12H2,1H3,(H,21,27)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEJCHXICNUNKD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C=CC3=CC=CS3)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)/C=C/C3=CC=CS3)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2805763.png)

![7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2805765.png)

![3-(2-Aminobenzo[d]thiazol-6-yl)propanoic acid hydrobromide](/img/structure/B2805770.png)

![[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2805774.png)



![6-[(3,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2805780.png)
![5-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2805782.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)
